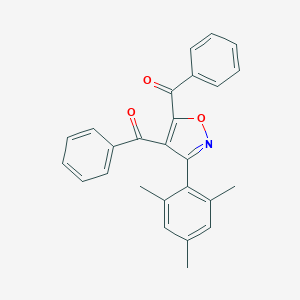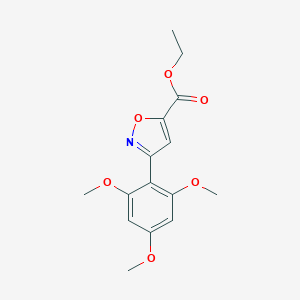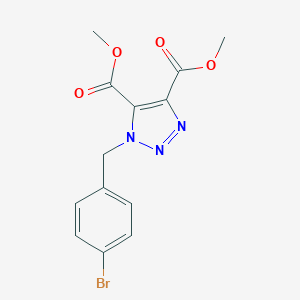![molecular formula C19H18N3OS+ B289617 6-(anilinocarbonyl)-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289617.png)
6-(anilinocarbonyl)-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(anilinocarbonyl)-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium is a complex heterocyclic compound that incorporates a thiazole ring fused with a benzodiazepine structure. This compound is of significant interest due to its potential biological and pharmacological activities. The unique structure of this compound allows it to interact with various biological targets, making it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(anilinocarbonyl)-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a thiazole derivative with a benzodiazepine precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-(anilinocarbonyl)-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
6-(anilinocarbonyl)-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-(anilinocarbonyl)-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole derivatives: Compounds like thiazole and pyrano[2,3-d]thiazole share structural similarities and exhibit comparable biological activities.
Benzodiazepine derivatives: Compounds such as diazepam and lorazepam have similar core structures and are known for their anxiolytic and sedative properties.
Uniqueness
What sets 6-(anilinocarbonyl)-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium apart is its unique fusion of thiazole and benzodiazepine rings, which imparts a distinct set of biological activities and potential therapeutic applications. This fusion allows for a broader range of interactions with biological targets, making it a versatile compound for research and development .
Eigenschaften
Molekularformel |
C19H18N3OS+ |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide |
InChI |
InChI=1S/C19H17N3OS/c1-14-13-22(19(23)20-15-7-3-2-4-8-15)17-10-6-5-9-16(17)21-11-12-24-18(14)21/h2-12,14H,13H2,1H3/p+1 |
InChI-Schlüssel |
QUXUFNCBEDLNNP-UHFFFAOYSA-O |
SMILES |
CC1CN(C2=CC=CC=C2[N+]3=C1SC=C3)C(=O)NC4=CC=CC=C4 |
Kanonische SMILES |
CC1CN(C2=CC=CC=C2[N+]3=C1SC=C3)C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone hydrazone](/img/structure/B289536.png)
![4,6-Dimethoxy-3-(2,4,6-trimethoxyphenyl)-3a,4,6,6a-tetrahydrofuro[3,4-d]isoxazole](/img/structure/B289537.png)


methanone](/img/structure/B289540.png)




![diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289550.png)
![dimethyl 1-(3-{[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289552.png)
![dimethyl 1-(2-{[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289553.png)

![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(2-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289586.png)
